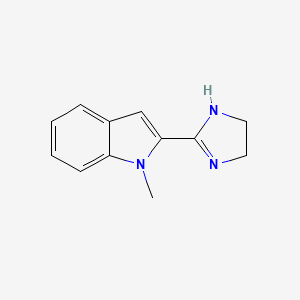

1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-

概要

説明

The compound “1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-” is a type of indole that is substituted at the 2-position with a phenyl group . It is part of a class of organic compounds known as 2-phenylindoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines was prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The process involved N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, all the pyrimidines were characterized with the help of NMR, IR and MS spectral studies and CHN analysis . The IR spectra of each compound synthesized showed characteristic absorptions for NH2, N–C, N=C and aromatic functionalities present in each compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-” has a predicted boiling point of 506.6±60.0 °C, a predicted density of 1.51±0.1 g/cm3, and a predicted pKa of 15.48±0.30 .科学的研究の応用

Synthesis Methods : A study by Hary, Roettig, and Paal (2001) detailed an efficient synthesis method for various 3-(4,5-dihydro-1H-imidazole-2-yl)-1H-indoles, demonstrating a simple approach to create these compounds in moderate to good yields (Hary, Roettig, & Paal, 2001).

Medical Applications : Sa̧czewski et al. (2000) investigated the antiaggregatory activity of 1-(4,5-dihydro-1H-imidazol-2-yl)indole derivatives on human platelets, revealing potential medical applications in treating conditions related to platelet aggregation (Sa̧czewski et al., 2000).

Green Chemistry : Nirwan and Pareek (2021) focused on a greener and efficient one-pot synthesis of novel multi-substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives using microwave irradiation, highlighting the compound's role in eco-friendly chemical processes (Nirwan & Pareek, 2021).

Antimicrobial and Anticancer Properties : Al‐Qawasmeh et al. (2010) synthesized derivatives of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its use in developing new antimicrobial agents (Al‐Qawasmeh et al., 2010). Additionally, a study by Saundane and Mathada (2016) explored chalcones containing the indole moiety for their antioxidant and antimicrobial activities, further supporting the compound's biomedical potential (Saundane & Mathada, 2016).

Aromatase Inhibition : Lézé et al. (2006) reported on the synthesis and the inhibitory activity of 5-[(aryl)(imidazol-1-yl)methyl]-1H-indoles on aromatase, an enzyme involved in estrogen production, suggesting applications in hormone-related therapies (Lézé et al., 2006).

特性

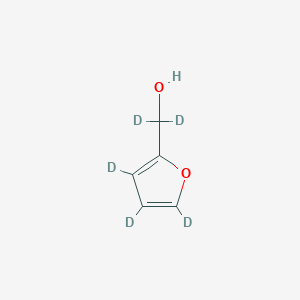

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15-10-5-3-2-4-9(10)8-11(15)12-13-6-7-14-12/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFCLFKSYRAAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。